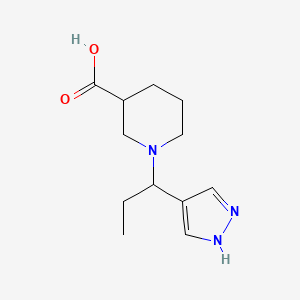

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid

描述

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid, also known by its CAS number 1006483-81-3, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19N3O2

- Molecular Weight : 237.3 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

The compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Its structure suggests that it may interact with various biological targets due to the presence of both piperidine and pyrazole moieties.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms. A study highlighted that certain piperidine compounds demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The mechanism involves enhancing the interaction with protein binding sites due to the compound's three-dimensional structure.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components. The presence of the ethyl-pyrazole group is crucial for its biological activity, as evidenced by studies demonstrating that alterations in substituents can significantly impact potency and selectivity against biological targets .

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Induces apoptosis in cancer cells |

| Piperazine derivatives | Anxiolytic | Modulates neurotransmitter systems |

Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of various piperidine derivatives against human tumor cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cell death and apoptosis induction, suggesting a promising avenue for further research into its use as an anticancer agent .

Study 2: Neuropharmacological Screening

In a neuropharmacological screening involving structurally related compounds, several showed potential anxiolytic effects. While specific data on this compound is sparse, insights from related studies indicate that similar piperidine structures could provide therapeutic benefits for anxiety disorders .

科学研究应用

Inhibition of Glycine Transporters

One of the most significant applications of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid is its role as an inhibitor of glycine transporters, specifically GlyT1. Research indicates that this compound exhibits potent inhibitory activity, making it a candidate for addressing disorders related to glycine dysregulation, such as schizophrenia and other neuropsychiatric conditions.

A study highlighted the compound's IC50 value at approximately 1.8 nM, showcasing its high potency compared to other known inhibitors . This activity suggests potential therapeutic applications in modulating neurotransmission and providing symptomatic relief in glycine-related pathologies.

Anti-inflammatory Properties

Recent investigations have also pointed towards the anti-inflammatory properties of this compound. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several potential therapeutic avenues:

- Neuropharmacology : As a GlyT1 inhibitor, it may be useful in developing treatments for schizophrenia and other cognitive disorders.

- Anti-inflammatory Drug Development : Its ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases.

- Pain Management : Given its central nervous system effects, there is potential for application in pain management therapies.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(1-ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid?

- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura for pyrazole intermediates) followed by piperidine functionalization. For example, methyl ester intermediates can be hydrolyzed under acidic conditions (HCl/water, 93–96°C, 17 hours) to yield the carboxylic acid derivative . Optimize reaction conditions (temperature, catalyst loading) using tert-butyl XPhos and cesium carbonate for improved coupling efficiency .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and piperidine-pyrazole connectivity .

- NMR spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., ethyl group protons at δ ~1.4 ppm, pyrazole protons at δ ~7.5 ppm) .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting the exact mass of CHNO (calculated: 266.15 g/mol) .

Q. What analytical methods are suitable for assessing purity and stability?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere, noting decomposition temperatures .

- Storage : Store at -20°C in inert, sealed containers to prevent hydrolysis of the ethyl or ester groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) against targets like hERG1 potassium channels, which share structural motifs with piperidine-carboxylic acid derivatives . Validate using DFT calculations (e.g., Gaussian 09) to optimize geometry and electrostatic potentials .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

- Case Study : If NMR data conflicts with X-ray-derived bond lengths, re-examine solvent effects (e.g., DMSO vs. crystalline state) or tautomeric equilibria in the pyrazole ring . Use dynamic NMR (variable-temperature experiments) to detect conformational flexibility .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Formulation : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) with surfactants (e.g., Tween-80). Measure solubility via shake-flask method, targeting >43.2 µg/mL for biological testing .

- Derivatization : Synthesize methyl or ethyl esters (e.g., ) to improve lipophilicity, then hydrolyze in situ .

Q. How does stereochemistry at the piperidine ring influence biological activity?

- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) and test against targets like GPCRs. For example, (R)-enantiomers of similar piperidine derivatives show higher affinity for CNS receptors .

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Q. Key Research Findings

属性

IUPAC Name |

1-[1-(1H-pyrazol-4-yl)propyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-11(10-6-13-14-7-10)15-5-3-4-9(8-15)12(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSLZFKVZKFCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CNN=C1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。